molecular formula C11H19PSi B14607330 Ethyl(phenyl)(trimethylsilyl)phosphane CAS No. 59877-22-4

Ethyl(phenyl)(trimethylsilyl)phosphane

Cat. No.: B14607330
CAS No.: 59877-22-4
M. Wt: 210.33 g/mol
InChI Key: XJVSKESGJPLKAY-UHFFFAOYSA-N
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Description

Ethyl(phenyl)(trimethylsilyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with ethylmagnesium bromide and phenylmagnesium bromide in the presence of trimethylsilyl chloride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl(phenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Hydrolysis: Phosphinic acids.

Scientific Research Applications

Ethyl(phenyl)(trimethylsilyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form bonds with other atoms or molecules, facilitating the formation of new compounds. The trimethylsilyl group can also stabilize reactive intermediates, making the compound useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(trimethylsilyl)phosphane
  • Ethyl(trimethylsilyl)phosphane
  • Ethyl(phenyl)phosphane

Uniqueness

Ethyl(phenyl)(trimethylsilyl)phosphane is unique due to the presence of both an ethyl group and a phenyl group bonded to the phosphorus atom, along with a trimethylsilyl group. This combination of substituents imparts distinct reactivity and stability to the compound, making it valuable in various chemical reactions and applications .

Properties

CAS No.

59877-22-4

Molecular Formula

C11H19PSi

Molecular Weight

210.33 g/mol

IUPAC Name

ethyl-phenyl-trimethylsilylphosphane

InChI

InChI=1S/C11H19PSi/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3

InChI Key

XJVSKESGJPLKAY-UHFFFAOYSA-N

Canonical SMILES

CCP(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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